methyl (1S,2S,3R,5S,8R,9R,10R)-10-[(2R,3E,5E,7Z)-7-hydroxy-4-methyl-7-(1-methyl-2,4-dioxopyrrolidin-3-ylidene)hepta-3,5-dien-2-yl]-3,5,9-trimethyl-7-oxo-4,11,12-trioxatricyclo[6.3.1.01,5]dodecane-2-carboxylate
CAS No.: 69774-86-3
Cat. No.: VC0522227
Molecular Formula: C27H35NO9
Molecular Weight: 517.575
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 69774-86-3 |
|---|---|
| Molecular Formula | C27H35NO9 |
| Molecular Weight | 517.575 |
| IUPAC Name | methyl (1S,2S,3R,5S,8R,9R,10R)-10-[(2R,3E,5E,7Z)-7-hydroxy-4-methyl-7-(1-methyl-2,4-dioxopyrrolidin-3-ylidene)hepta-3,5-dien-2-yl]-3,5,9-trimethyl-7-oxo-4,11,12-trioxatricyclo[6.3.1.01,5]dodecane-2-carboxylate |
| Standard InChI | InChI=1S/C27H35NO9/c1-13(8-9-17(29)20-19(31)12-28(6)24(20)32)10-14(2)22-15(3)23-18(30)11-26(5)27(36-22,37-23)21(16(4)35-26)25(33)34-7/h8-10,14-16,21-23,29H,11-12H2,1-7H3/b9-8+,13-10+,20-17-/t14-,15-,16-,21-,22-,23-,26+,27+/m1/s1 |
| Standard InChI Key | MUASXEUVTDTECX-CDIWEDQSSA-N |
| SMILES | CC1C2C(=O)CC3(C(O2)(C(C(O3)C)C(=O)OC)OC1C(C)C=C(C)C=CC(=C4C(=O)CN(C4=O)C)O)C |
| Appearance | Solid powder |
Introduction
Structural Characteristics
Molecular Identity and Basic Properties
The compound belongs to a class of complex organic molecules characterized by a tricyclic core structure with multiple stereocenters and functional groups. Based on available research data, this compound has the following fundamental properties:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C27H35NO9 | |
| Molecular Weight | 517.6 g/mol | |
| Standard InChI | InChI=1S/C27H35NO9/c1-13(8-9-17(29)20-19(31)12-28(6)24(20)32)10-14(2)22-15(3)23-18(30)11-26(5)27(36-22,37-23)21(16(4)35-26)25(33)34-7/h8-10,14-16,21-23,29H,11-12H2,1-7H3/b9-8+,13-10+,20-17- | |
| InChIKey (partial) | GJDWUPRA | |
| Physical State | Presumed crystalline solid at room temperature | - |
The compound's name indicates precise stereochemistry at multiple carbon centers (1S,2S,3R,5S,8R,9R,10R), along with geometric configurations (3E,5E,7Z) of double bonds in the side chain. This stereochemical complexity suggests a natural product origin or a carefully designed synthetic approach with controlled stereoselectivity.
Structural Framework Analysis
The chemical architecture of this compound comprises several key structural elements that contribute to its unique properties:
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A trioxatricyclo[6.3.1.01,5]dodecane core structure containing three oxygen atoms integrated within the rings, forming a rigid polycyclic framework
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A methyl carboxylate group at the 2-position that provides potential for derivatization
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Three methyl substituents strategically positioned at the 3, 5, and 9 positions
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A complex side chain at position 10 featuring:
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A hepta-3,5-dien-2-yl segment with specific E/Z configurations
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A hydroxyl group that serves as a potential hydrogen bond donor/acceptor
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A 1-methyl-2,4-dioxopyrrolidin-3-ylidene moiety reminiscent of tetramic acid derivatives
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The tricyclic lactone framework serves as a rigid scaffold that likely positions the functional groups in specific spatial orientations, potentially important for biological activity.
Physical and Chemical Properties
Physicochemical Characteristics
Based on the compound's structure and similar molecules documented in research, the following physicochemical properties can be inferred:
| Physical Property | Predicted Characteristic | Basis for Prediction |
|---|---|---|
| Solubility | Moderate in organic solvents (methanol, ethanol, acetone, DMSO); limited in water | Presence of both polar functional groups and lipophilic regions |
| Stability | Relatively stable at room temperature under inert conditions | Complex polycyclic framework provides structural rigidity |
| Optical Activity | Optically active | Multiple defined stereocenters |
| UV Absorption | Likely absorbs in the UV region | Presence of conjugated diene system and carbonyl groups |
Chemical Reactivity
The compound's diverse functional groups contribute to its chemical reactivity profile:
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The methyl ester group can undergo hydrolysis under basic or acidic conditions
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The hydroxyl group presents opportunities for esterification, etherification, or oxidation reactions
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The dioxopyrrolidine moiety may participate in ring-opening reactions under specific conditions
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The conjugated diene system in the side chain can engage in Diels-Alder reactions and other addition processes
These reactive sites offer potential for chemical modifications to produce derivatives with altered properties or enhanced biological activities.
Synthetic Approaches
Key Synthetic Reactions
| Reaction Type | Purpose | Potential Reagents/Conditions |
|---|---|---|
| Diels-Alder Cycloaddition | Formation of cyclic structures | Appropriate diene and dienophile precursors |
| Intramolecular Diels-Alder | Construction of polycyclic frameworks | High temperature or Lewis acid catalysis |
| Michael Addition | Carbon-carbon bond formation | Base-catalyzed conditions |
| Stereoselective Reductions | Establishment of specific stereochemistry | Chiral reducing agents (e.g., CBS catalyst) |
| Esterification | Introduction of methyl carboxylate group | Methanol with acid catalyst |
Research on related compounds suggests that intramolecular Diels-Alder reactivity is particularly important for constructing similar polycyclic frameworks. Studies have demonstrated that oxygen substituents in the sidechain can be essential for successful cyclization, although their precise role in the cycloaddition process remains under investigation .
Structural Relationship to Natural Products
Structural Similarities with Known Compounds
This compound shares structural features with several classes of natural products and bioactive molecules:
The compound contains a 2,4-dioxopyrrolidin-3-ylidene group that appears in other biologically significant molecules, including some that have been reported in Streptomyces species . This structural element may contribute significantly to potential biological activities.
Comparison with Related Compounds
| Structural Feature | Present in Target Compound | Present in Related Natural Products | Potential Significance |
|---|---|---|---|
| Tricyclic lactone core | Yes | Yes (various terpenes, polyketides) | Provides structural rigidity |
| Dioxopyrrolidine moiety | Yes | Yes (nocamycins, tetramic acid derivatives) | Potential antimicrobial activity |
| Conjugated diene system | Yes | Yes (polyenes, macrolides) | Reactivity and electronic properties |
| Multiple stereocenters | Yes | Yes (complex natural products) | Specific three-dimensional arrangement |
| Methyl carboxylate | Yes | Variable | Site for potential derivatization |
Analytical Characterization Methods
Spectroscopic Analysis Techniques
For comprehensive characterization of this complex molecule, multiple analytical techniques would be required:
| Technique | Application | Expected Information |
|---|---|---|
| NMR Spectroscopy (1H, 13C) | Structure elucidation | Proton and carbon environments, connectivity |
| 2D NMR (COSY, HSQC, HMBC, NOESY) | Detailed structural analysis | Connectivity between atoms, stereochemical relationships |
| Mass Spectrometry | Molecular formula confirmation | Exact mass, fragmentation pattern |
| Infrared Spectroscopy | Functional group identification | Carbonyl, hydroxyl, and other functional group absorptions |
| UV-Visible Spectroscopy | Conjugated system analysis | Absorption profile of conjugated dienes and carbonyl groups |
Chromatographic Methods
For purification and purity assessment:
Research Applications and Future Directions
Future Research Directions
Future investigations might focus on:
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Total synthesis development with improved efficiency and stereoselectivity
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Comprehensive biological activity screening against diverse targets
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Generation of semi-synthetic derivatives with enhanced pharmacological properties
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Detailed mechanistic studies of its interaction with biological targets
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Investigation of potential synergistic effects with established therapeutic agents
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